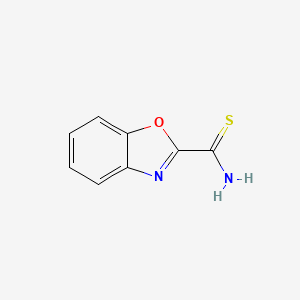

1,3-Benzoxazole-2-carbothioamide

Description

1,3-Benzoxazole-2-carbothioamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Properties

IUPAC Name |

1,3-benzoxazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXMYOBSPMTLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4728-27-2 | |

| Record name | 1,3-benzoxazole-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxazole-2-carbothioamide typically involves the reaction of 2-aminophenol with isothiocyanates under various conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Another approach involves the cyclization of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazole-2-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and propan-2-ol .

Major Products Formed

The major products formed from these reactions include 2-aryl benzoxazole derivatives, sulfoxides, sulfones, and various substituted benzoxazole compounds .

Scientific Research Applications

1,3-Benzoxazole-2-carbothioamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1,3-Benzoxazole-2-carbothioamide involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the BCL-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzoxazole-2-carbothioamide include:

2-Benzothiazolecarbothioamide: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

2-Benzimidazolecarbothioamide: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

2-Benzoxazolecarboxamide: Contains a carbonyl group instead of the thiocarbonyl group.

Uniqueness

This compound is unique due to its specific combination of nitrogen and sulfur atoms within the benzoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Biological Activity

1,3-Benzoxazole-2-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring system combined with a carbothioamide functional group. The molecular formula is C₉H₇N₃OS, with a molecular weight of approximately 193.24 g/mol. Its unique structure allows for various chemical interactions that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

Key Findings:

- Antibacterial Activity : The compound shows effectiveness against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. In vitro studies have determined the minimum inhibitory concentrations (MIC) for several derivatives of benzoxazole compounds, suggesting a selective action against specific pathogens .

- Antifungal Activity : It also demonstrates antifungal properties against pathogens like Candida albicans, indicating potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1 | Bacillus subtilis | 32 |

| 2 | Escherichia coli | 64 |

| 3 | Candida albicans | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation.

Research Insights:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The selectivity towards cancer cells over normal cells suggests its potential as an anticancer agent .

- Mechanism of Action : The compound may disrupt microtubule assembly by binding to tubulin proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 12 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. The compound appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Case Study:

A study demonstrated that derivatives of benzoxazole can significantly reduce inflammatory markers in animal models of inflammation. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.